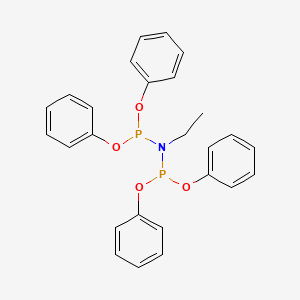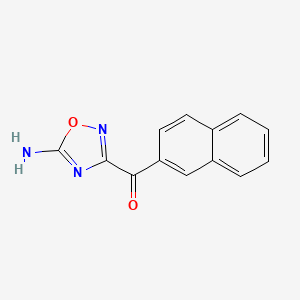
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone is a synthetic organic compound that features both an oxadiazole ring and a naphthalene moiety. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone typically involves the formation of the oxadiazole ring followed by the attachment of the naphthalene group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Coupling Reactions: Attachment of the naphthalene moiety via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups on the oxadiazole or naphthalene rings.
Reduction: Reduction reactions could modify the oxadiazole ring or reduce any nitro groups present.
Substitution: The compound may participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
(5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action for (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Amino-1,2,4-oxadiazol-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
(5-Amino-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanone: Contains a pyridine ring instead of naphthalene.
Uniqueness
The presence of the naphthalene moiety in (5-Amino-1,2,4-oxadiazol-3-yl)(naphthalen-2-yl)methanone may confer unique properties, such as enhanced aromaticity and potential for π-π interactions, which could influence its biological activity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
60472-13-1 |
|---|---|
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
(5-amino-1,2,4-oxadiazol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C13H9N3O2/c14-13-15-12(16-18-13)11(17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,14,15,16) |
InChI-Schlüssel |
LJMJVXKCHVFUHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=NOC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
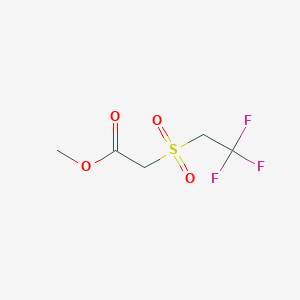

![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)

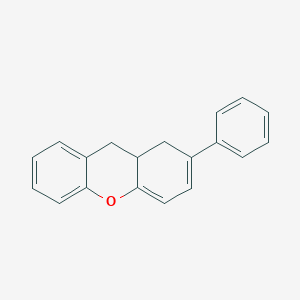

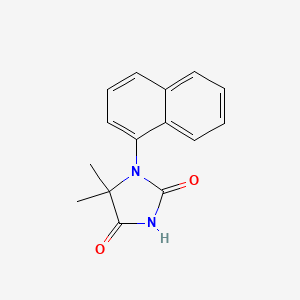
![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
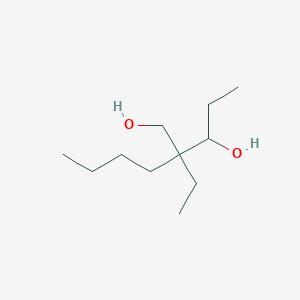
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

